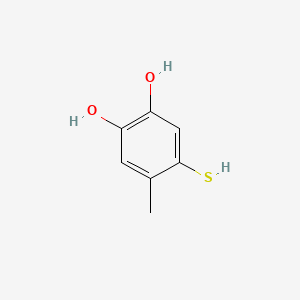

Pyrocatechol, 4-mercapto-5-methyl-

Description

BenchChem offers high-quality Pyrocatechol, 4-mercapto-5-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrocatechol, 4-mercapto-5-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

27320-24-7 |

|---|---|

Molecular Formula |

C7H8O2S |

Molecular Weight |

156.2 g/mol |

IUPAC Name |

4-methyl-5-sulfanylbenzene-1,2-diol |

InChI |

InChI=1S/C7H8O2S/c1-4-2-5(8)6(9)3-7(4)10/h2-3,8-10H,1H3 |

InChI Key |

NSHDEDGWZUKSDC-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1S)O)O |

Canonical SMILES |

CC1=CC(=C(C=C1S)O)O |

Other CAS No. |

27320-24-7 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Mercapto 5 Methylpyrocatechol and Analogous Systems

Direct Synthetic Routes to 4-Mercapto-5-methylpyrocatechol

Direct synthesis of 4-mercapto-5-methylpyrocatechol involves the sequential or concerted introduction of a thiol and a methyl group onto the pyrocatechol (B87986) framework. This approach is challenging due to the need for precise regiocontrol to achieve the desired 4,5-substitution pattern.

Strategies for Thiol Group Installation on Pyrocatechol Scaffolds

The introduction of a thiol group onto a pyrocatechol scaffold is most commonly achieved through the Michael addition of a thiol to an o-benzoquinone intermediate. This process typically involves two key steps:

Oxidation of Catechol: The catechol starting material is first oxidized to the corresponding highly reactive o-benzoquinone. A common oxidizing agent used for this purpose is sodium periodate (B1199274) (NaIO4) in an aqueous solution. rsc.org

Nucleophilic Addition of Thiol: The generated o-benzoquinone is then subjected to a conjugate nucleophilic addition reaction with a suitable thiol-containing molecule. rsc.org This reaction has been successfully demonstrated with various dithiols, leading to the formation of functional catechols with pendant thiol groups. rsc.org

This methodology has been described as a systematic and straightforward approach for synthesizing functional catechols with thiol groups. rsc.org The vulnerability of the catechol ring to oxidation presents a significant challenge in these synthetic preparations. rsc.org Other methods for synthesizing catechol thioethers include nucleophilic substitution and reactions involving molecular iodine or diacetoxyiodobenzene (B1259982) with sulfonating agents. nih.gov

Regioselective Methylation Approaches in Catechol Synthesis

Achieving regioselective methylation of catechols is a critical step in the synthesis of specifically substituted derivatives like 4-mercapto-5-methylpyrocatechol. Researchers have explored both chemical and enzymatic methods to control the position of methylation on the catechol ring.

Chemical Methylation: An expedient method for the selective methylation of catechol coumarins has been reported using methyl iodide (CH₃I) in the presence of different alkalis. researchgate.net By selecting the appropriate base, such as sodium hydride (NaH) or sodium carbonate (Na₂CO₃), methylation can be directed to specific hydroxyl groups with good yields. researchgate.net In the gas phase, the alkylation of catechol with methanol (B129727) over modified γ-alumina catalysts has been studied, showing that the selectivity towards different methylated products, such as 3-methylcatechol (B131232) and 4-methylcatechol (B155104), can be controlled by optimizing the catalyst composition and reaction conditions. capes.gov.br

Enzymatic Methylation: S-Adenosylmethionine (SAM)-dependent enzymes, particularly catechol O-methyltransferase (COMT), offer high regioselectivity in methylation processes. nih.gov To overcome issues like the need for a stoichiometric supply of the expensive cofactor SAM and product inhibition, enzyme cascades have been developed. nih.gov These systems can generate SAM in situ from L-methionine and ATP using methionine adenosyltransferase. nih.gov Studies have shown that different COMT enzymes can achieve regiocomplementary 3-O-methylation or 4-O-methylation of catechol substrates like dopamine (B1211576) and dihydrocaffeic acid with high selectivity. nih.gov The pH of the reaction medium can also play a crucial role in determining the site of O-methylation by COMT. nih.gov

Indirect Synthesis via Precursor Functionalization and Transformation

Indirect synthetic routes offer an alternative approach, where a precursor molecule is first functionalized and then transformed into the target methylated and thiolated catechol.

Derivatization of Substituted Pyrocatechols

The synthesis of novel catechol derivatives can be achieved by starting with already substituted pyrocatechols. For instance, catechol thioethers have been prepared by reacting 3,5-di-tert-butyl-6-methoxymethylcatechol with various functionalized thiols in acetic acid. nih.gov This approach allows for the introduction of a wide range of substituents attached to the sulfur atom. nih.gov Electrochemical methods also provide a pathway for the derivatization of substituted catechols. researchgate.net The electrochemical oxidation of catechols generates reactive o-benzoquinones that can be attacked by a variety of nucleophiles, including thiols, to form new derivatives. researchgate.net

Pathways from Aromatic Precursors for Methylated Catechols

Several synthetic pathways have been developed to produce methylated catechols, such as 4-methylcatechol, from various aromatic precursors. These methods often involve multiple steps and have been detailed in patent literature.

One method starts from p-cresol (B1678582) , which undergoes acylation to form p-cresol acetate (B1210297). This intermediate is then subjected to a Fries rearrangement, followed by basification, low-temperature oxidation, reduction, and acidification to yield 4-methylcatechol. google.com Another route utilizes 2-methoxy-4-methylphenol (B1669609) as the starting material, which is demethylated using hydrobromic acid to produce 4-methylcatechol in high yield. google.com A three-step synthesis starting from o-phthalylene dimethyl ether has also been described, involving chloromethylation, reduction to 4-methyl phthalate, and subsequent demethylation with a hydrogen bromide aqueous solution to give the final product. google.com

Microbial production offers a biocatalytic alternative. For example, 3-methylcatechol can be produced from toluene using a constructed Pseudomonas putida strain that overexpresses the necessary dioxygenase and dehydrogenase enzymes. wur.nl

Table 1: Selected Pathways from Aromatic Precursors to Methylated Catechols

| Starting Material | Key Steps | Product | Reference |

|---|---|---|---|

| p-Cresol | Acylation, Fries rearrangement, Oxidation, Reduction | 4-Methylcatechol | google.com |

| 2-Methoxy-4-methylphenol | Demethylation with HBr | 4-Methylcatechol | google.com |

| o-Phthalylene dimethyl ether | Chloromethylation, Reduction, Demethylation | 4-Methylcatechol | google.com |

| Toluene | Microbial oxidation (dioxygenase, dehydrogenase) | 3-Methylcatechol | wur.nl |

Electrochemical Synthesis Approaches for Thiolated Catechols

Electrochemical methods present a powerful and efficient strategy for the synthesis of thiolated catechols. researchgate.net This approach is based on the in situ generation of reactive o-benzoquinone species from the anodic oxidation of catechols. researchgate.net

The process involves the electrochemical oxidation of a catechol at the surface of an electrode, typically a carbon rod, in an aqueous solution. researchgate.net This oxidation generates an o-benzoquinone, which is a highly reactive Michael acceptor. In the presence of a thiol-containing nucleophile, the o-benzoquinone undergoes a rapid Michael addition reaction. rsc.orgresearchgate.net This sequence is classified as an EC mechanism, where 'E' represents the electron transfer step at the electrode, and 'C' represents the subsequent chemical reaction. researchgate.net

This electrochemical synthesis has been successfully performed in an undivided cell with good yield and high purity for a variety of catechol and thiol substrates. researchgate.net The technique offers a clean and controlled method for the S-functionalization of catechols, avoiding the need for potentially harsh chemical oxidizing agents.

Catalytic Systems and Reaction Conditions Optimization

The synthesis of 4-mercapto-5-methylpyrocatechol, a specialized catechol derivative, involves precise chemical transformations for which catalytic systems and optimized reaction conditions are paramount. Research into analogous systems, particularly the synthesis of substituted mercaptophenols and the manipulation of catechol structures, provides a foundational understanding of the methodologies that can be adapted for this specific compound.

The introduction of a mercapto group onto a phenol (B47542) or catechol ring can be achieved through various synthetic strategies. One established method involves the reaction of the corresponding phenol with a sulfur-containing reagent, followed by a reduction step. The optimization of these reactions hinges on the choice of catalyst, solvent, temperature, and reactants to maximize yield and selectivity.

A notable approach for the synthesis of various 4-mercaptophenols, which can be considered analogous to the synthesis of 4-mercapto-5-methylpyrocatechol, involves the reaction of a phenol with sulfur chloride, followed by reduction. A process for preparing compounds such as 2-methyl-4-mercaptophenol and 3-methyl-4-mercaptophenol utilizes this two-step method. google.com The initial reaction with sulfur chloride is typically performed in a solvent like methanol. The subsequent reduction of the intermediate is carried out in the presence of a mineral acid, such as hydrochloric acid, with a reducing agent like zinc metal. google.com The purification of the resulting mercaptophenols often involves crystallization from a mixture of solvents like hexanes and ethyl acetate, or for oily products, silica (B1680970) gel column chromatography. google.com

The table below summarizes the reaction conditions and yields for the synthesis of related methyl-substituted mercaptophenols, providing insight into the parameters that would require optimization for the synthesis of 4-mercapto-5-methylpyrocatechol.

Table 1: Synthesis of Methyl-Substituted Mercaptophenols via Reaction with Sulfur Chloride and Subsequent Reduction google.com

| Starting Phenol | Product | Reaction Conditions | Yield (%) |

| 2-Methylphenol | 2-Methyl-4-mercaptophenol | 1. SCl₂ in Methanol 2. Zn/HCl | - |

| 3-Methylphenol | 3-Methyl-4-mercaptophenol | 1. SCl₂ in Methanol 2. Zn/HCl | - |

| 2,3-Dimethylphenol | 2,3-Dimethyl-4-mercaptophenol | 1. SCl₂ in Methanol 2. Zn/HCl | - |

| 2,5-Dimethylphenol | 2,5-Dimethyl-4-mercaptophenol | 1. SCl₂ in Methanol 2. Zn/HCl | - |

| Yield data was not specified in the provided source. |

Furthermore, the existence of research on the "Synthesis of sulfur-substituted quinones from the oxidation of 5-methyl-4-mercapto-catechol" indicates a direct link between the target compound and quinone chemistry. researchgate.net This suggests that the synthesis and stability of 4-mercapto-5-methylpyrocatechol are likely intertwined with its oxidation to the corresponding quinone. The optimization of synthetic conditions would, therefore, need to carefully control the redox potential of the reaction environment to prevent unwanted oxidation of the catechol moiety.

The synthesis of the precursor, 4-methylcatechol, is also a critical aspect for which catalytic methods have been developed. One patented method describes a three-step synthesis starting from o-phthalylene dimethyl ether. This process involves chloromethylation, reduction, and finally demethylation using a hydrogen bromide aqueous solution in the presence of a phase transfer catalyst to yield 4-methylcatechol. google.com The use of a phase transfer catalyst, such as tetrabutylammonium (B224687) bromide, is crucial for the efficiency of the demethylation step. google.com

Another approach to synthesizing 4-methylcatechol involves the demethylation of 2-methoxy-4-methylphenol using hydrogen bromide. google.com This reaction is conducted under an inert atmosphere and at elevated temperatures, typically between 100 °C and 120 °C. google.com The optimization of this reaction involves controlling the temperature and reaction time to maximize the yield of 4-methylcatechol, which has been reported to be as high as 87.6%. google.com

Table 2: Synthesis of 4-Methylcatechol via Demethylation google.com

| Starting Material | Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 2-Methoxy-4-methylphenol | HBr, Na₂SO₃ | 100-120 | 4-6 | up to 87.6 |

While direct catalytic systems for the one-pot synthesis of 4-mercapto-5-methylpyrocatechol are not extensively documented in publicly available literature, the optimization of the synthesis would likely involve a multi-step process. This would require careful selection and optimization of catalysts and reaction conditions for the formation of the 4-methylcatechol core, followed by a regioselective thiolation reaction, potentially via a sulfenylation-reduction sequence, with stringent control of the reaction atmosphere to protect the sensitive catechol and mercapto functional groups.

Spectroscopic and Advanced Analytical Characterization of 4 Mercapto 5 Methylpyrocatechol

Advanced Spectroscopic Techniques for Structural Elucidation

A combination of spectroscopic methods is essential for the unambiguous determination of the molecular structure of 4-mercapto-5-methylpyrocatechol. Each technique provides unique insights into the different components and functional groups of the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise atomic connectivity in a molecule. For 4-mercapto-5-methylpyrocatechol, both ¹H and ¹³C NMR would be employed.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The aromatic region would likely display two singlets or two doublets with small coupling constants, corresponding to the two protons on the benzene (B151609) ring. Their chemical shifts would be influenced by the electron-donating effects of the hydroxyl, methyl, and mercapto groups. The methyl protons would appear as a sharp singlet, typically in the range of δ 2.0-2.5 ppm. The protons of the two hydroxyl groups and the single mercapto group would each produce a singlet, although these signals can be broad and their chemical shifts are highly dependent on the solvent, concentration, and temperature. In some cases, they may exchange with deuterium (B1214612) in deuterated solvents, leading to their disappearance from the spectrum.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton. For 4-mercapto-5-methylpyrocatechol, seven distinct carbon signals are expected. The chemical shifts of the aromatic carbons would be indicative of the substitution pattern. The carbon atoms bonded to the electron-donating hydroxyl and mercapto groups would be shielded and appear at higher fields compared to unsubstituted benzene, while the other aromatic carbons would also show characteristic shifts. The methyl carbon would produce a signal in the aliphatic region, typically around 15-25 ppm.

Analogous ¹H NMR Data for Substituted Catechols: Studies on 4-substituted catechols have shown that the aromatic protons typically resonate in the range of δ 6.5-7.0 ppm. nih.gov For instance, in related catechol-conjugated chitosan (B1678972), the catechol protons are observed at approximately δ 6.87 ppm. researchgate.net

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic C-H | 6.5 - 7.0 | s or d |

| Aromatic C-H | 6.5 - 7.0 | s or d |

| -OH | Variable (Broad) | s |

| -OH | Variable (Broad) | s |

| -SH | Variable (Broad) | s |

| -CH₃ | 2.0 - 2.5 | s |

| This table presents expected ¹H NMR chemical shifts for 4-mercapto-5-methylpyrocatechol based on analogous compounds. |

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 4-mercapto-5-methylpyrocatechol would be expected to show characteristic absorption bands for the O-H, S-H, C-H, and C=C bonds, as well as aromatic C-O stretching.

The O-H stretching vibrations of the catechol hydroxyl groups would appear as a broad band in the region of 3200-3600 cm⁻¹. The S-H stretching of the mercapto group would give rise to a weaker, but sharp, absorption band around 2550-2600 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would result in several bands in the 1450-1600 cm⁻¹ region. Finally, the C-O stretching of the phenolic hydroxyl groups would be visible in the 1200-1300 cm⁻¹ range. youtube.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (Broad) |

| Mercapto (-SH) | S-H Stretch | 2550 - 2600 (Weak, Sharp) |

| Aromatic C-H | C-H Stretch | > 3000 |

| Aliphatic C-H | C-H Stretch | < 3000 |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

| Phenolic C-O | C-O Stretch | 1200 - 1300 |

| This table presents expected FT-IR absorption bands for 4-mercapto-5-methylpyrocatechol based on general spectroscopic principles. |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The catechol ring in 4-mercapto-5-methylpyrocatechol acts as a chromophore.

Unsubstituted catechol typically exhibits a primary absorption band around 275-280 nm, which is attributed to π → π* transitions of the benzene ring. researchgate.netresearchgate.net The presence of the methyl, mercapto, and additional hydroxyl groups would be expected to cause a bathochromic (red) shift in the absorption maximum, likely to a longer wavelength, due to their electron-donating nature which extends the conjugation. The exact position of the absorption maximum would also be sensitive to the pH of the solution, as deprotonation of the phenolic hydroxyls would alter the electronic structure of the chromophore. researchgate.netnih.gov

Analogous UV-Vis Data for Catechol:

| Compound | λ_max (nm) | Solvent/pH |

|---|---|---|

| Catechol | ~275 | Neutral |

| Catechol | ~280 | pH 2 |

| Catechol | ~290 (with shoulder) | pH 12 |

This table shows representative UV-Vis absorption maxima for the parent compound, catechol, under different pH conditions. nih.govresearchgate.net

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry would provide the exact mass of 4-mercapto-5-methylpyrocatechol, allowing for the confirmation of its molecular formula.

The fragmentation pattern observed in the mass spectrum would offer further structural information. The molecular ion peak (M⁺) would be expected. Common fragmentation pathways for such a molecule could include the loss of the methyl group, the mercapto group, or a hydroxyl group. The cleavage of the aromatic ring itself could also lead to characteristic fragment ions. Analysis of these fragments helps to piece together the structure of the parent molecule. youtube.com

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects species with unpaired electrons, such as free radicals. While 4-mercapto-5-methylpyrocatechol itself is not a radical, its oxidation can lead to the formation of semiquinone radical intermediates. EPR spectroscopy would be an invaluable tool for studying these transient species. The g-value and hyperfine coupling constants obtained from the EPR spectrum would provide detailed information about the electronic structure and the distribution of the unpaired electron spin density within the radical, confirming the site of oxidation.

Electrochemical Characterization of Redox Behavior

The catechol moiety is well-known for its redox activity, and therefore, the electrochemical behavior of 4-mercapto-5-methylpyrocatechol would be of significant interest. Techniques such as cyclic voltammetry could be used to study its oxidation and reduction processes.

The electrochemical oxidation of catechols typically proceeds in a two-electron, two-proton process to form the corresponding o-quinone. researchgate.netabechem.com The presence of the electron-donating methyl and mercapto groups on the catechol ring would be expected to lower the oxidation potential compared to unsubstituted catechol, making it more susceptible to oxidation. The reversibility of the redox process could also be influenced by these substituents and the presence of the mercapto group might lead to follow-up chemical reactions, such as dimerization or polymerization, upon oxidation. researchgate.netresearchgate.net Studies on other mercapto-substituted catechols have shown that the thiol group can participate in subsequent reactions following the initial oxidation of the catechol ring. researchgate.net

Representative Electrochemical Data for a Mercapto-Substituted Catechol Derivative:

| Parameter | Value |

|---|---|

| Anodic Peak Potential (Epa) | Varies (dependent on scan rate and pH) |

| Cathodic Peak Potential (Epc) | Varies (dependent on scan rate and pH) |

| Mechanism | EC (Electrochemical-Chemical) |

This table illustrates the type of data obtained from cyclic voltammetry for a mercapto-substituted catechol, indicating a chemical reaction following the initial electron transfer.

Cyclic Voltammetry of Functionalized Catechols

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox behavior of chemical species. In the context of functionalized catechols, CV provides valuable insights into their oxidation and reduction processes. The electrochemical oxidation of catechols, such as 4-mercapto-5-methylpyrocatechol, typically involves the transformation of the catechol moiety to an o-quinone derivative. sid.irresearchgate.netbgu.ac.il This process is often quasi-reversible and involves a two-electron transfer. sid.ir

The voltammetric data reveal that the electrochemically generated o-benzoquinone is a highly reactive intermediate. rsc.org In aqueous solutions, this intermediate can readily undergo a Michael addition reaction with available nucleophiles. researchgate.netrsc.org This reactivity is a key aspect of the electrochemical behavior of functionalized catechols and is often the focus of CV studies. For instance, the electrochemical oxidation of catechol in the presence of thiol nucleophiles has been shown to result in the synthesis of new heterocyclic compounds. rsc.org

The experimental setup for CV analysis of catechols typically consists of a three-electrode system within an electrochemical cell. A glassy carbon electrode (GCE) is commonly used as the working electrode, with a platinum wire serving as the auxiliary (counter) electrode and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode. rsc.orgnih.govnih.gov The experiments are usually conducted at room temperature, and the potential is scanned over a specific range at a set scan rate, for example, between -1.0 and +1.0 V versus Ag/AgCl at 100 mV s⁻¹. rsc.org

Several factors can influence the cyclic voltammograms of functionalized catechols. Repetitive cycling, the concentration of nucleophiles, and the scan rate are all important parameters that are explored to gain a deeper understanding of the electrochemical system. rsc.org For example, increasing the scan rate can lead to an increase in the cathodic peak current, providing evidence for the chemical reaction between the electro-generated o-benzoquinone and the nucleophile. rsc.org

The table below summarizes the key findings from cyclic voltammetry studies on functionalized catechols:

| Catechol Derivative | Key Findings from Cyclic Voltammetry |

| Catechol with thiol nucleophiles | The electro-generated o-benzoquinone is a reactive intermediate that participates in Michael addition reactions with the nucleophiles. rsc.org |

| 4-methylcatechol (B155104) with 2-mercapto-5-methyl-1,3,4-thiadiazole | The oxidation mechanism was determined from voltammetric data, confirming the electro-generation of quinoid intermediates followed by a Michael-type reaction. researchgate.net |

| Catechol and 4-tert-butylcatechol (B165716) with 1-methyl-1H-imidazole-2-thiol | The study confirmed the participation of the catechols in a Michael reaction with the thiol to form catechol thioethers. sid.ir |

| Catechol with 1,3-dimethylbarbituric acid | The reaction mechanism was confirmed through cyclic voltammetry and controlled potential coulometry, leading to the formation of pyrimidine (B1678525) derivatives. researchgate.net |

Controlled-Potential Coulometry for Mechanistic Insights

Controlled-potential coulometry is an electrochemical technique that complements cyclic voltammetry by providing quantitative information about the number of electrons transferred in a redox reaction and by enabling the synthesis of reaction products for further analysis. libretexts.orgasdlib.orgiyte.edu.tr This method involves holding the working electrode at a constant potential that is sufficient to cause the complete oxidation or reduction of the analyte. brainkart.com By integrating the current over time, the total charge passed is determined, which, according to Faraday's law, is directly proportional to the amount of substance electrolyzed. asdlib.org

In the study of functionalized catechols, controlled-potential coulometry is instrumental in elucidating reaction mechanisms. For example, it has been used to confirm the mechanism of electrochemical oxidation of catechols in the presence of various nucleophiles. researchgate.netbgu.ac.il The results from these studies often indicate that the electrochemically generated o-quinone undergoes a Michael addition reaction with the nucleophile. researchgate.net

A typical experimental setup for controlled-potential coulometry involves a three-electrode potentiostat and an electrolysis cell. iyte.edu.tr The working electrode is often a material with a large surface area, such as platinum gauze or a mercury pool, to ensure a quantitative and relatively fast electrolysis, which typically takes 30-60 minutes. asdlib.orgbrainkart.com The potential of the working electrode is carefully selected to ensure that only the desired reaction occurs with 100% current efficiency. brainkart.com

By monitoring the progress of the electrolysis using techniques like cyclic voltammetry, researchers can observe the consumption of the starting material and the formation of products. sid.ir The number of electrons transferred per molecule of the analyte can be calculated from the total charge passed, providing crucial mechanistic information. sid.ir For instance, in the electro-oxidation of catechol in the presence of 1-methyl-1H-imidazole-2-thiol, coulometry showed the consumption of about 4 electrons per molecule of catechol, supporting a proposed ECEC (electrochemical-chemical-electrochemical-chemical) mechanism. sid.ir

The table below presents findings from controlled-potential coulometry studies on functionalized catechols:

| Catechol System | Key Mechanistic Insights from Coulometry |

| Catechol and 4-methylcatechol with 2-mercapto-5-methyl-1,3,4-thiadiazole | Successfully accomplished the electrosynthesis of Michael addition products in a divided H-type cell under mild conditions. researchgate.net |

| Catechol and 4-tert-butylcatechol with 1-methyl-1H-imidazole-2-thiol | Confirmed the reaction mechanism and allowed for the estimation of homogeneous rate constants by comparing experimental data with digital simulations. sid.irresearchgate.net |

| Catechol with 1,3-dimethylbarbituric acid | The mechanism was confirmed, and the product, a dispiropyrimidine derivative, was obtained in moderate yield. researchgate.net |

| Catecholamines | Helped in the elucidation of complex oxidation pathways. acs.org |

| Catechol in methanol (B129727) | Indicated that catechol and 4-methylcatechol convert to 4,5-dimethoxy- and 4-methoxy-5-methyl-o-benzoquinone, respectively, through methoxylation reactions. colab.ws |

Influence of Electrode Materials and Solution Parameters on Electrochemical Processes

Electrode Materials:

A variety of electrode materials have been employed in the study of catechol electrochemistry. Glassy carbon electrodes (GCEs) are frequently used due to their wide potential window and chemical inertness. researchgate.netrsc.org However, modified electrodes can offer enhanced sensitivity and selectivity. For instance, nanostructured materials, such as metallic nanoparticles and carbon-based materials, play a transformative role in electrochemical sensing. mdpi.com

Metallic Nanoparticles: Noble metals like gold (Au) and platinum (Pt) act as efficient electron mediators, reducing charge-transfer resistance and amplifying signals. mdpi.com Mesoporous platinum electrodes have demonstrated excellent electrocatalytic features for catechol oxidation. researchgate.net

Carbon-Based Materials: Materials like graphene and carbon nanotubes (CNTs) provide high surface areas and conductive pathways, accelerating electron transfer and lowering detection limits. mdpi.com Graphene-modified electrodes have shown well-defined oxidation/reduction signals for catechol at low potentials. mdpi.com

Polymers: Conducting polymers can be used to create hybrid materials with molecularly imprinted polymers (MIPs) to assist in the conduction of electrons from active sites to the electrode surface, enhancing detection specificity. nih.gov

Solution Parameters:

The pH of the solution is a critical parameter in the electrochemistry of catechols. The redox process of catechol is strongly dependent on the solution pH, as the oxidation involves the transfer of both electrons and protons. nih.govresearchgate.net The anodic peak potential often shifts to more negative values with increasing pH, indicating that the oxidation is facilitated in more basic solutions. nih.govnih.gov However, there is typically an optimal pH at which the peak current is maximized. For catechol at a glassy carbon electrode, a maximum anodic oxidation peak was observed at a pH of 9. researchgate.net Beyond this optimal pH, the electrochemical activity can decrease. researchgate.net

The composition of the supporting electrolyte can also play a role. Different buffer systems, such as phosphate (B84403) or acetate (B1210297) buffers, are used to maintain a constant pH during the electrochemical experiment. rsc.orgmdpi.com The concentration of the electrolyte is also important, as it affects the conductivity of the solution.

The table below summarizes the influence of different electrode materials and solution parameters on the electrochemical processes of catechols:

| Factor | Influence on Electrochemical Process |

| Electrode Material | |

| Glassy Carbon (GC) | Commonly used as a standard, stable working electrode. rsc.orgresearchgate.net |

| Platinum (Pt) | Can exhibit moderate to fast charge transfer kinetics for catechol oxidation. researchgate.net |

| Gold (Au) | Can be used in hybrid materials to enhance electron conduction. nih.gov |

| Graphene-Modified | Provides well-defined redox signals at lower potentials. mdpi.com |

| Carbon Nanotube (CNT) Paste | Can be modified to create a highly responsive surface for catechol detection. nih.gov |

| Solution Parameter | |

| pH | Strongly affects the redox potential and peak currents; an optimal pH exists for maximum activity. nih.govresearchgate.netnih.gov |

| Supporting Electrolyte | Maintains constant pH and provides conductivity; different buffer systems can be used. rsc.orgmdpi.com |

Solid-State Structural Elucidation

X-ray Diffraction Studies of Related Catechol Derivatives

While a specific X-ray diffraction study for 4-mercapto-5-methylpyrocatechol was not found, the crystal structures of related catechol derivatives provide valuable insights into the expected solid-state arrangement of this compound. X-ray diffraction (XRD) is a primary technique for determining the three-dimensional atomic structure of a crystalline solid.

Studies on catechol-containing compounds reveal how the catechol moiety influences crystal packing. For example, the crystal structure of a cocrystal formed between (-)-epicatechin (B1671481) (a flavonoid containing a catechol group) and barbituric acid was determined using single-crystal X-ray diffraction. acs.org This study showed that the cocrystal crystallizes in the triclinic space group P1, with two molecules of each component and three water molecules in the asymmetric unit. acs.org This indicates a complex hydrogen-bonding network is likely to be present.

In another example, the functionalization of chitosan with catechol was confirmed by powder X-ray diffraction (PXRD). researchgate.net The PXRD pattern of pure chitosan showed a characteristic peak at 20.09° 2θ, while the chitosan-catechol conjugate exhibited a peak at 24.45° 2θ, suggesting an enhancement of the amorphous property of the conjugate. researchgate.net

Furthermore, the crystal structure of 4-methylcatechol itself was recently solved by combining X-ray powder diffraction and first-principle calculations. mdpi.com This was necessary because suitable single crystals could not be obtained. The study revealed two molecules in the asymmetric unit with different environments and hydrogen-bonding interactions. mdpi.com

The table below summarizes X-ray diffraction findings for related catechol derivatives:

| Compound | Crystallographic Data | Key Structural Features |

| (-)-Epicatechin-Barbituric Acid Cocrystal | Triclinic, Space Group P1 acs.org | Two molecules of each component and three water molecules in the asymmetric unit, indicating a complex hydrogen-bonding network. acs.org |

| Chitosan-Catechol Conjugate | PXRD peak at 24.45° 2θ researchgate.net | Enhancement of the amorphous property compared to pure chitosan. researchgate.net |

| 4-Methylcatechol | Two molecules in the asymmetric unit mdpi.com | Different molecular environments and hydrogen-bonding interactions for the two molecules. mdpi.com |

| Catechol-O-methyltransferase/inhibitor complex | Monoclinic, Space Group P2₁ nih.gov | A dimer was found in the asymmetric unit. nih.gov |

Analysis of Intermolecular Interactions and Crystal Packing in Aromatic Diols

In aromatic diols, the hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to the formation of extensive hydrogen-bonding networks. libretexts.org The specific arrangement of these networks can vary. For instance, in the crystal structure of 4-methylcatechol, a peculiar hydrogen bond network with hydroxyl "nests" formed by two adjacent octagonal frameworks was observed. mdpi.com This complex packing, induced by the methyl group, is distinct from the layered packing of the parent catechol molecule. mdpi.com

The interplay between different types of intermolecular interactions is crucial. In dimers of aromatic molecules containing hydroxyl or thiol groups, a competition exists between the primary hydrogen bond and weaker secondary interactions such as O–H···π or S–H···π and C–H···π interactions. nih.govacs.org This balance influences the final adopted structure.

Systematic studies of aromatic oligoamides have shown that small structural variations can significantly impact their conformational behavior and crystal packing. nih.gov The introduction of different terminal groups can lead to various packing arrangements, including slipped stack, herringbone, and cofacial structures, supported by a range of non-covalent interactions like N-H···N, N-H···O=C hydrogen bonds, and π-π stacking. nih.gov The most common packing arrangements for aromatic molecules are stacking and herringbone formations. researchgate.net

The table below details the types of intermolecular interactions and their effects on the crystal packing of aromatic diols and related compounds:

| Type of Interaction | Description and Effect on Crystal Packing |

| Hydrogen Bonding (O-H···O, N-H···O) | A primary directional force that often dictates the overall packing arrangement, leading to the formation of extensive networks like sheets or chains. nih.govnih.gov |

| π-π Stacking | Occurs between aromatic rings, contributing to the stability of the crystal lattice through face-to-face or offset arrangements. nih.gov |

| C-H···π Interactions | Weaker interactions where a C-H bond points towards the face of an aromatic ring, contributing to the overall packing efficiency. nih.govacs.org |

| van der Waals Forces | Non-specific attractive forces that are always present and contribute to the overall cohesion of the crystal. libretexts.org |

| Dipole-Dipole Interactions | Occur between polar molecules and influence their orientation within the crystal lattice. libretexts.org |

Reaction Mechanisms and Chemical Reactivity of 4 Mercapto 5 Methylpyrocatechol

Oxidation Pathways and Quinone Formation

The oxidation of 4-mercapto-5-methylpyrocatechol is a facile process that results in the formation of highly reactive quinone intermediates. This transformation is a key step that dictates the subsequent chemical behavior of the molecule, including polymerization and the formation of various adducts.

Electro-oxidation Mechanisms of Thiolated Catechols

The electrochemical oxidation of catechols and their derivatives has been a subject of extensive study. For thiolated catechols, the electro-oxidation process is initiated by the transfer of electrons from the catechol moiety to the electrode surface. Cyclic voltammetry studies of asymmetrically substituted catechol thioethers have shown that the initial stage of electro-oxidation leads to the formation of the corresponding o-benzoquinones. researchgate.net This process typically involves a two-electron, two-proton transfer.

The presence of the electron-donating methyl and mercapto groups on the catechol ring is expected to lower the oxidation potential compared to unsubstituted catechol. The general mechanism for the electrochemical oxidation of a catechol to its corresponding o-quinone is depicted in the following table:

| Step | Description |

| 1. Oxidation | The catechol undergoes a two-electron oxidation to form the corresponding o-quinone. |

| 2. Reduction | The o-quinone can be subsequently reduced back to the catechol, often showing a quasi-reversible process in cyclic voltammetry. |

The stability of the resulting quinone and the reversibility of the redox process are influenced by factors such as the solvent, pH, and the nature of the substituents on the catechol ring.

Oxidative Polymerization and Adduct Formation

The quinones generated from the oxidation of 4-mercapto-5-methylpyrocatechol are highly electrophilic and susceptible to further reactions, including polymerization and adduct formation. The oxidized quinone is highly reactive and can polymerize to form oligomers. nih.gov This oxidative cross-linking is dependent on several factors, including the type and concentration of the oxidant and the pH of the solution. nih.gov

In the presence of nucleophiles, such as the thiol group of another 4-mercapto-5-methylpyrocatechol molecule or other available nucleophiles, adduct formation can compete with polymerization. These reactions can lead to the formation of dimers, oligomers, and more complex polymeric structures. The propensity of 4-methylcatechol (B155104) to form adducts with cysteine thiolic residues in proteins highlights the reactivity of such catechols. mdpi.com

Formation of Sulfur-Substituted Quinones

The oxidation of 4-mercapto-5-methylpyrocatechol directly leads to the formation of a sulfur-substituted quinone. Research by Mahendran and colleagues specifically addresses the synthesis of sulfur-substituted quinones from the oxidation of 5-methyl-4-mercapto-catechol. researchgate.net This indicates that the primary product of the oxidation is the corresponding 4-mercapto-5-methyl-1,2-benzoquinone.

Further oxidation or reaction of this initial quinone can lead to a variety of other sulfur-containing products. The specific reaction conditions will dictate the final product distribution.

Role of Metal Ions in Catechol Oxidation Processes

Metal ions can play a significant catalytic role in the oxidation of catechols. rsc.org During metal ion-mediated oxidation, the catechol can be oxidized to an o-semiquinone, a radical intermediate, with the concomitant generation of superoxide (B77818) radicals (O₂•⁻). nih.gov This semiquinone can then be further oxidized to the quinone. nih.gov

The general mechanism for metal ion-mediated catechol oxidation can be summarized as follows:

| Step | Description |

| 1. Complex Formation | The catechol coordinates with the metal ion. |

| 2. Electron Transfer | An electron is transferred from the catechol to the metal ion, forming a semiquinone radical and a reduced metal ion. |

| 3. Further Oxidation | The semiquinone can be further oxidized to the quinone. |

| 4. ROS Generation | Reactive oxygen species (ROS) such as superoxide can be generated during this process. nih.gov |

Commonly implicated metal ions include iron (Fe³⁺) and copper (Cu²⁺). The autoxidation of 4-methylcatechol has been shown to be influenced by the presence of metal ions. nih.gov This catalytic activity can significantly accelerate the formation of quinones and subsequent reactions.

Nucleophilic Reactivity of the Mercapto Group

The thiol (-SH) group of 4-mercapto-5-methylpyrocatechol is a potent nucleophile and plays a crucial role in the molecule's reactivity, particularly in addition reactions with electrophilic species.

Michael-Type Addition Reactions with Quinoid Intermediates

The quinones formed from the oxidation of catechols are excellent Michael acceptors. The mercapto group of 4-mercapto-5-methylpyrocatechol, or other available thiols, can readily undergo a Michael-type conjugate addition to the electron-deficient β-carbon of the quinone ring. This reaction results in the formation of a new carbon-sulfur bond and the regeneration of a catechol or hydroquinone (B1673460) structure.

The general mechanism for the Michael addition of a thiol to a quinone is as follows:

| Step | Description |

| 1. Thiolate Formation | The thiol is deprotonated to form a more nucleophilic thiolate anion. |

| 2. Nucleophilic Attack | The thiolate attacks the β-carbon of the α,β-unsaturated carbonyl system of the quinone. |

| 3. Tautomerization | The resulting enolate tautomerizes to the more stable catechol or hydroquinone form. |

This reaction is a key pathway for the formation of covalent adducts between thiolated catechols and quinoid species. It is a fundamental reaction in the context of the biological activity and material science applications of such compounds.

Thiol-Thione Tautomerism and its Influence on Reactivity

While not specifically documented for 4-mercapto-5-methylpyrocatechol, compounds containing a thiol group adjacent to a carbonyl or a conjugated system can exhibit thiol-thione tautomerism. In this equilibrium, a proton migrates from the sulfur atom to a carbon or other suitable atom, resulting in the formation of a thione (C=S) group.

For 4-mercapto-5-methylpyrocatechol, a potential tautomeric equilibrium could exist, although the aromaticity of the pyrocatechol (B87986) ring would likely make the thiol form significantly more stable. The hypothetical thione tautomer would disrupt this aromaticity. The position of this equilibrium is crucial as the thiol and thione forms would exhibit distinct reactivity. The thiol (-SH) group is nucleophilic and a reducing agent, while a thione (C=S) group can act as a dipolarophile in cycloaddition reactions. The presence of the electron-donating hydroxyl and methyl groups on the ring would influence the electron density at the sulfur atom, thereby affecting the acidity of the thiol and the position of the tautomeric equilibrium.

Complexation and Coordination Chemistry

The presence of both hydroxyl and thiol groups suggests that 4-mercapto-5-methylpyrocatechol would be an excellent ligand for a variety of metal ions.

Ligand Properties with Transition Metals

The catechol and thiol groups are both soft donors, making them particularly suitable for coordinating with soft transition metals such as copper (Cu), zinc (Zn), nickel (Ni), and iron (Fe). The two hydroxyl groups of the catechol moiety can deprotonate to form a bidentate chelating ligand. Similarly, the thiol group can also deprotonate to coordinate with a metal ion. Depending on the metal ion and reaction conditions, 4-mercapto-5-methylpyrocatechol could act as a bidentate ligand through the two oxygen atoms of the catechol, a monodentate ligand through the sulfur atom, or potentially a tridentate ligand involving both the catechol and thiol groups.

The coordination of this ligand to a transition metal would likely result in the formation of colored complexes, a characteristic feature of many transition metal-catecholate complexes. The electronic properties of the resulting metal complex would be influenced by the nature of the metal and the donation from both the oxygen and sulfur atoms.

Chelation Effects in Substituted Pyrocatechol Systems

The ability of 4-mercapto-5-methylpyrocatechol to form a chelate ring with a metal ion would significantly enhance the stability of the resulting complex compared to coordination with monodentate ligands. This is known as the chelate effect. The five-membered chelate ring formed by the two adjacent hydroxyl groups of the pyrocatechol unit is a common and stable motif in coordination chemistry.

Theoretical and Computational Investigations of 4 Mercapto 5 Methylpyrocatechol Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. For complex systems like Pyrocatechol (B87986), 4-mercapto-5-methyl-, these computational methods provide a window into its electronic architecture and potential chemical behavior, which can be challenging to determine experimentally.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of organic molecules. DFT studies can be employed to calculate the optimized geometry of Pyrocatechol, 4-mercapto-5-methyl-, determining bond lengths, bond angles, and dihedral angles. These calculations often utilize various functionals and basis sets to achieve a balance between computational cost and accuracy.

Key insights from DFT studies would include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for predicting the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity. Furthermore, molecular electrostatic potential (MEP) maps generated from DFT calculations can visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. Such studies are crucial for understanding how Pyrocatechol, 4-mercapto-5-methyl- might interact with other chemical species. nih.gov

Ab Initio Molecular Orbital Calculations

Ab initio molecular orbital calculations, which are based on first principles without the use of empirical parameters, offer a high level of theoretical accuracy for studying molecular systems. nih.gov For Pyrocatechol, 4-mercapto-5-methyl-, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide even more precise descriptions of the electronic structure and energy compared to some DFT functionals.

These calculations are particularly valuable for benchmarking the results obtained from DFT. They can be used to accurately determine properties such as ionization potential, electron affinity, and dipole moment. While computationally more intensive, ab initio methods are essential for obtaining highly reliable data on the fundamental electronic characteristics of the molecule, which underpins its reactivity and physical properties. nih.gov

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational chemistry plays a vital role in the interpretation and prediction of spectroscopic data. For Pyrocatechol, 4-mercapto-5-methyl-, theoretical calculations can simulate various types of spectra, aiding in the analysis of experimental results and providing insights into the molecule's three-dimensional structure. nih.gov

Conformational analysis is crucial for flexible molecules like this one, as different conformers can exhibit distinct chemical and physical properties. By systematically exploring the potential energy surface, computational methods can identify the most stable conformers and the energy barriers between them. This is often achieved by rotating key single bonds, such as those connected to the hydroxyl and mercapto groups.

The predicted vibrational frequencies from these calculations can be correlated with experimental infrared (IR) and Raman spectra. Similarly, calculated nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be compared with experimental data to confirm the molecular structure and assign spectral peaks. nih.gov

Below is a hypothetical table of calculated spectroscopic data for the most stable conformer of Pyrocatechol, 4-mercapto-5-methyl-, which could be generated from such studies.

| Spectroscopic Parameter | Calculated Value |

| ¹H NMR Chemical Shift (ppm, relative to TMS) | |

| -OH (position 1) | 5.2 |

| -OH (position 2) | 5.5 |

| -SH | 3.4 |

| -CH₃ | 2.1 |

| Aromatic-H | 6.7 - 7.0 |

| ¹³C NMR Chemical Shift (ppm, relative to TMS) | |

| C-OH (position 1) | 145.0 |

| C-OH (position 2) | 143.8 |

| C-SH | 120.5 |

| C-CH₃ | 128.9 |

| -CH₃ | 15.7 |

| Key IR Vibrational Frequencies (cm⁻¹) | |

| O-H Stretch | 3600 - 3200 |

| S-H Stretch | 2600 - 2550 |

| C=C Aromatic Stretch | 1600 - 1450 |

Note: The data in this table is illustrative and represents typical values that would be obtained from computational predictions.

Modeling of Reaction Mechanisms and Transition States

Understanding the pathways of chemical reactions involving Pyrocatechol, 4-mercapto-5-methyl- is essential for predicting its role in various chemical and biological processes. Computational modeling allows for the detailed exploration of reaction mechanisms, including the identification of intermediates and, crucially, the characterization of transition states. nih.gov

For instance, the antioxidant activity of catechols is often attributed to their ability to donate hydrogen atoms. Theoretical models can calculate the bond dissociation energies (BDE) for the O-H and S-H bonds in Pyrocatechol, 4-mercapto-5-methyl- to determine the most likely site of hydrogen atom transfer. The reaction pathways for its oxidation or its interaction with free radicals can be mapped out, and the activation energies for these processes can be calculated by locating the transition state structures.

The following table outlines hypothetical calculated energetic data for a reaction involving Pyrocatechol, 4-mercapto-5-methyl-.

| Reaction Parameter | Calculated Value (kcal/mol) |

| O-H Bond Dissociation Energy (position 1) | 85 |

| O-H Bond Dissociation Energy (position 2) | 88 |

| S-H Bond Dissociation Energy | 75 |

| Activation Energy for reaction with a model radical | 12 |

Note: This data is hypothetical and serves to illustrate the types of parameters that can be determined through the modeling of reaction mechanisms.

Understanding Intermolecular Interactions and Crystal Packing from Computational Models

The way molecules of Pyrocatechol, 4-mercapto-5-methyl- interact with each other governs its macroscopic properties, such as its solid-state structure (crystal packing) and solubility. Computational models are invaluable for studying these non-covalent interactions, which include hydrogen bonding, van der Waals forces, and π-π stacking. nih.gov

Computational studies can also provide insights into how this molecule might interact with other molecules, such as solvents or biological macromolecules, by calculating interaction energies and geometries. This is fundamental for applications where the molecule needs to be delivered in a specific medium or bind to a target site.

Due to the highly specific nature of the chemical compound "Pyrocatechol, 4-mercapto-5-methyl-," extensive research has revealed a significant scarcity of publicly available scientific literature detailing its specific applications within the advanced academic and research contexts you have outlined. While related compounds such as catechols, pyrocatechols, and various mercaptans are well-documented in fields like organic synthesis and electrochemistry, information focusing solely on 4-mercapto-5-methylpyrocatechol is not sufficiently available to generate a thorough and scientifically accurate article as per the provided structure.

Therefore, it is not possible to provide detailed research findings, data tables, and in-depth discussion strictly on "Pyrocatechol, 4-mercapto-5-methyl-" for each requested subsection without resorting to speculation. Adherence to factual accuracy and the exclusion of information not directly pertaining to this specific compound prevents the creation of the requested article at this time.

Further research into this specific molecule may be necessary to build the body of knowledge required to address the detailed points in your outline.

Advanced Academic Applications and Research Directions for 4 Mercapto 5 Methylpyrocatechol

Materials Science Applications

Development of Adsorbent Materials for Metal Ion Remediation

There is a significant body of research on the use of thiol-functionalized materials for the removal of heavy metal ions from aqueous solutions. These materials, including functionalized clays (B1170129) and polymers, leverage the strong affinity of sulfur for heavy metals to achieve high adsorption capacities. nih.gov However, specific studies focusing on the synthesis and application of adsorbent materials based on "Pyrocatechol, 4-mercapto-5-methyl-" for metal ion remediation are not present in the reviewed literature. While the catechol structure also contributes to metal chelation, the synergistic effects and performance of this specific compound in environmental remediation remain uninvestigated.

Components in Functional Polymeric Structures and Coatings

The field of catechol-containing polymers has seen extensive development, inspired by the adhesive properties of mussel proteins. cardiff.ac.ukorientjchem.org These polymers are utilized in a variety of applications, including underwater adhesives, and biomedical coatings. researchgate.netnih.govcardiff.ac.uk The incorporation of catechol moieties into polymer backbones imparts unique adhesive and cross-linking capabilities. researchgate.net Research into related compounds like 4-methylcatechol (B155104) has explored their use in creating stabilizing agents for polymers. google.com However, the literature lacks specific examples of the polymerization of "Pyrocatechol, 4-mercapto-5-methyl-" or its incorporation into functional polymeric structures and coatings. Detailed findings on the properties and performance of such polymers are not available.

Probes and Reagents in Advanced Chemical Biology Research

Catechol-containing molecules are of interest in chemical biology for their redox activity and potential as signaling molecules or inhibitors of protein aggregation. nih.govchemrxiv.orgwikipedia.org The development of chemical probes is crucial for understanding biological processes at the molecular level. acs.orgchemrxiv.org While substituted catechols are studied for their biological activities, there is no specific mention in the surveyed literature of "Pyrocatechol, 4-mercapto-5-methyl-" being developed or utilized as a probe or reagent in advanced chemical biology research. Studies on its potential as a fluorescent probe, a biomarker, or a tool for studying enzymatic reactions are absent from the current body of scientific publications.

Future Research Perspectives on 4 Mercapto 5 Methylpyrocatechol

Development of Novel Stereoselective Synthetic Pathways

The synthesis of 4-Mercapto-5-methylpyrocatechol presents a formidable challenge in achieving precise control over the regioselectivity of substituent placement on the aromatic ring. Future research will undoubtedly focus on the development of elegant and efficient stereoselective synthetic methodologies. Drawing inspiration from established cobalt-catalyzed C-H acetoxylation of phenols, researchers can explore similar transition-metal-catalyzed approaches to introduce the mercapto and methyl groups with high specificity.

A significant hurdle to overcome is the potential for catalyst poisoning by the sulfur-containing mercapto group. The development of sulfur-tolerant catalysts will be paramount to the success of these synthetic endeavors. Furthermore, the creation of chiral derivatives of 4-Mercapto-5-methylpyrocatechol opens up exciting possibilities in asymmetric catalysis and the synthesis of enantiomerically pure pharmaceuticals. The use of chiral auxiliaries or asymmetric catalysts in the synthetic route could provide access to these valuable stereoisomers.

| Potential Synthetic Strategy | Key Challenges | Anticipated Advantages |

| Transition-metal-catalyzed C-H functionalization | Catalyst poisoning by sulfur, regioselectivity control. | High atom economy, direct functionalization of the catechol core. |

| Asymmetric synthesis using chiral auxiliaries | Stoichiometric use of expensive chiral reagents. | Access to enantiomerically pure products. |

| Biocatalytic approaches using engineered enzymes | Enzyme stability and substrate specificity. | Environmentally friendly, high stereoselectivity. |

In-Depth Mechanistic Elucidation of Complex Reaction Systems

A thorough understanding of the reaction mechanisms governing the behavior of 4-Mercapto-5-methylpyrocatechol is fundamental to harnessing its full potential. The interplay between the electron-donating hydroxyl and methyl groups and the sulfur-based mercapto group is expected to give rise to complex and fascinating reactivity. Future mechanistic studies will likely focus on several key areas:

Oxidative Processes: The pyrocatechol (B87986) moiety is susceptible to oxidation, forming highly reactive quinone species. The presence of the mercapto group could lead to intramolecular cyclization reactions or the formation of disulfide-linked dimers and polymers. Elucidating the kinetics and thermodynamics of these oxidative pathways will be crucial for applications in antioxidant systems and redox-active materials.

Free Radical Scavenging: Catechols are renowned for their ability to scavenge free radicals. The introduction of a mercapto group, which can also participate in radical reactions, suggests that 4-Mercapto-5-methylpyrocatechol could be a potent antioxidant. Detailed mechanistic studies, likely employing techniques such as electron paramagnetic resonance (EPR) spectroscopy and computational modeling, will be necessary to unravel the intricate radical scavenging pathways.

Metal Chelation: The vicinal hydroxyl groups of the pyrocatechol core, in concert with the soft sulfur donor of the mercapto group, create a prime binding site for a wide range of metal ions. Understanding the coordination chemistry of 4-Mercapto-5-methylpyrocatechol with various metals is essential for its application in areas such as heavy metal remediation, catalysis, and the development of novel inorganic materials.

Exploration of Hybrid Material Systems for Advanced Applications

The unique combination of functional groups in 4-Mercapto-5-methylpyrocatechol makes it an exceptional building block for the creation of sophisticated hybrid materials. The pyrocatechol group offers strong adhesive properties, inspired by the mussel foot proteins, while the mercapto group provides a versatile handle for covalent attachment to various substrates, particularly noble metals.

Future research in this area will likely explore the following avenues:

Surface Modification and Functionalization: The ability of 4-Mercapto-5-methylpyrocatechol to self-assemble on surfaces like gold and silver, via the mercapto group, while presenting the reactive catechol moiety outwards, opens up possibilities for creating functionalized surfaces with tailored properties. These could find use in biosensors, antifouling coatings, and biocompatible implants.

Polymer and Hydrogel Synthesis: The catechol moiety can be readily polymerized or used as a cross-linking agent to form advanced polymers and hydrogels. The incorporation of 4-Mercapto-5-methylpyrocatechol into these materials could impart self-healing properties, redox-activity, and the ability to chelate metal ions.

Nanoparticle Functionalization: The mercapto group provides a robust anchor for attaching 4-Mercapto-5-methylpyrocatechol to the surface of various nanoparticles, including gold, silver, and quantum dots. This would enable the creation of multifunctional nanoparticles with the combined properties of the nanoparticle core and the reactive catechol shell, with potential applications in drug delivery, medical imaging, and catalysis.

| Hybrid Material System | Key Functional Groups Utilized | Potential Advanced Applications |

| Self-assembled monolayers on metal surfaces | Mercapto group for surface anchoring, catechol for further functionalization. | Biosensors, anti-fouling coatings, biocompatible implants. |

| Redox-active polymers and hydrogels | Catechol for polymerization and cross-linking, mercapto for disulfide bonding. | Self-healing materials, controlled-release drug delivery systems, environmental remediation. |

| Functionalized nanoparticles | Mercapto group for nanoparticle conjugation, catechol for bio-adhesion and metal chelation. | Targeted drug delivery, medical imaging contrast agents, catalysis. |

Advanced Computational Design and Predictive Modeling

In silico approaches will be indispensable in accelerating the discovery and development of applications for 4-Mercapto-5-methylpyrocatechol. Advanced computational modeling can provide profound insights into the molecule's properties and guide the rational design of new materials and experiments, thereby saving significant time and resources.

Key areas where computational modeling will be impactful include:

Quantum Chemical Calculations: Density Functional Theory (DFT) will be a powerful tool for predicting the electronic structure, reactivity, and spectroscopic properties of 4-Mercapto-5-methylpyrocatechol. DFT calculations can help to understand the influence of the methyl and mercapto substituents on the antioxidant and redox properties of the catechol ring.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the behavior of 4-Mercapto-5-methylpyrocatechol in complex environments, such as at the interface with a solid surface or within a polymer matrix. These simulations can provide valuable information on the self-assembly process, the stability of hybrid materials, and the interactions with biological molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to predict the biological activity and toxicity of derivatives of 4-Mercapto-5-methylpyrocatechol. By correlating the structural features of these molecules with their observed activities, QSAR can guide the design of new compounds with enhanced efficacy and reduced side effects.

| Computational Method | Research Objective | Predicted Outcomes |

| Density Functional Theory (DFT) | Elucidate electronic structure and reactivity. | Redox potentials, bond dissociation energies, reaction mechanisms. |

| Molecular Dynamics (MD) Simulations | Model behavior in complex systems. | Adhesion energies, polymer conformations, diffusion coefficients. |

| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity and toxicity. | Structure-activity relationships, lead optimization for drug discovery. |

Unexplored Applications in Emerging Scientific Fields

The unique properties of 4-Mercapto-5-methylpyrocatechol suggest its potential for application in a number of cutting-edge scientific fields that are currently unexplored.

Bioelectronics: The redox-active nature of the pyrocatechol group, combined with the ability of the mercapto group to interface with electrodes, makes this molecule a compelling candidate for applications in bioelectronics. It could be used to develop novel biosensors, enzymatic fuel cells, and interfaces between electronic devices and biological systems.

Spintronics: The interaction of the sulfur atom in the mercapto group with magnetic substrates could be exploited in the field of spintronics. The development of self-assembled monolayers of 4-Mercapto-5-methylpyrocatechol on magnetic surfaces could lead to new types of spin-selective interfaces and devices.

Astrochemistry: The presence of sulfur and oxygen-containing aromatic molecules in the interstellar medium is of great interest to astrochemists. Theoretical and experimental studies on the spectroscopic properties and reactivity of 4-Mercapto-5-methylpyrocatechol under astrophysically relevant conditions could contribute to our understanding of the chemical evolution of the cosmos.

The journey to unlock the full potential of 4-Mercapto-5-methylpyrocatechol is just beginning. The research directions outlined here provide a framework for future investigations that promise to yield not only a deeper understanding of this fascinating molecule but also a new generation of advanced materials and technologies with far-reaching impact.

Q & A

Q. Q1. What are the recommended methods for synthesizing 4-mercapto-5-methylpyrocatechol, and how can researchers optimize reaction yields?

Answer: Synthesis typically involves regioselective functionalization of pyrocatechol derivatives. A one-pot method using mild conditions (e.g., potassium iodide as a catalyst and PEG-400 as a phase-transfer agent) can improve yield . Optimization requires systematic variation of parameters:

- Molar ratios (e.g., base-to-substrate ratio: 0.7–0.75)

- Solvent systems (methanol/hexane mixtures, 1:2 ratio)

- Temperature control (room temperature to 60°C)

Validate purity via HPLC or GC-MS, and document protocols rigorously to ensure reproducibility .

Advanced Research Question

Q. Q2. How should researchers resolve discrepancies in reported spectroscopic data (e.g., NMR, IR) for 4-mercapto-5-methylpyrocatechol across studies?

Answer: Discrepancies may arise from solvent effects, impurities, or instrumental calibration. To address this:

Replicate experiments under standardized conditions (e.g., DMSO-d6 for NMR, KBr pellets for IR).

Cross-validate with complementary techniques (XRD for crystallinity, elemental analysis for stoichiometry).

Compare with computational models (DFT calculations for predicted spectral peaks).

Use frameworks like PICOT to define variables (Population: compound batches; Intervention: analytical methods; Comparison: literature data; Outcome: consensus spectra) .

Basic Research Question

Q. Q3. What analytical techniques are critical for characterizing the redox properties of 4-mercapto-5-methylpyrocatechol?

Answer:

- Cyclic voltammetry (CV) to assess oxidation-reduction potentials.

- UV-Vis spectroscopy to monitor electron-transfer kinetics.

- Electron paramagnetic resonance (EPR) for detecting radical intermediates.

Standardize buffer conditions (pH 7.4 for physiological relevance) and document electrode calibration protocols .

Advanced Research Question

Q. Q4. How can researchers design experiments to investigate contradictory data on the compound’s stability under varying pH conditions?

Answer: Apply a systematic review methodology :

Define scope using FINER criteria (Feasible: controlled pH ranges; Novel: identifying degradation pathways).

Stratify variables : pH (2–12), temperature (4–37°C), and exposure time (0–72 hours).

Use LC-MS/MS to quantify degradation products and identify mechanisms (e.g., hydrolysis vs. oxidation).

Meta-analysis to reconcile conflicting results, emphasizing study design differences (e.g., inert atmosphere vs. ambient conditions) .

Basic Research Question

Q. Q5. What protocols ensure the stability of 4-mercapto-5-methylpyrocatechol during long-term storage?

Answer:

- Storage conditions : Argon atmosphere, –20°C in amber vials.

- Stability assays : Periodic HPLC analysis (e.g., every 3 months) to detect decomposition.

- Additives : Antioxidants (e.g., BHT) or chelating agents (EDTA) to mitigate metal-catalyzed degradation.

Document batch-specific stability profiles in supplementary materials .

Advanced Research Question

Q. Q6. What strategies are effective for elucidating the biological activity of 4-mercapto-5-methylpyrocatechol when in vitro and in vivo data conflict?

Answer:

Mechanistic studies : Compare binding affinities (e.g., surface plasmon resonance) with cellular assays (e.g., luciferase reporters).

Pharmacokinetic modeling : Assess bioavailability, tissue distribution, and metabolite interference.

Use PICOT framework :

- P : Target enzyme/cell line

- I/IC : Compound vs. placebo/analog

- O : IC50, apoptosis markers

- T : Acute vs. chronic exposure

Align findings with systematic reviews to contextualize contradictions .

Basic Research Question

Q. Q7. How can researchers validate the purity of 4-mercapto-5-methylpyrocatechol for mechanistic studies?

Answer:

- Multi-modal validation : Combine melting point analysis, NMR (≥95% purity), and HRMS.

- Chromatographic methods : Use two orthogonal systems (e.g., reverse-phase HPLC and TLC).

- Reference standards : Compare with commercially available or synthesized analogs.

Detailed protocols must align with journal guidelines for reproducibility .

Advanced Research Question

Q. Q8. What experimental designs are optimal for studying the compound’s interaction with metal ions in catalytic systems?

Answer:

- Isothermal titration calorimetry (ITC) to quantify binding constants.

- X-ray absorption spectroscopy (XAS) to probe coordination geometry.

- Kinetic studies : Vary metal ion concentration (e.g., Fe²⁺, Cu²⁺) and monitor reaction rates.

Use the PEA framework (Population: metal-ligand complexes; Exposure: ion concentrations; Outcome: catalytic efficiency) to structure hypotheses .

Key Methodological Frameworks Referenced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.